molecular formula C13H11NO3 B1604270 6-(3-Methoxyphenyl)nicotinic acid CAS No. 887976-16-1

6-(3-Methoxyphenyl)nicotinic acid

Cat. No. B1604270
M. Wt: 229.23 g/mol
InChI Key: IMCPEUZGVSCIJS-UHFFFAOYSA-N
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Description

“6-(3-Methoxyphenyl)nicotinic acid” is an organic compound that belongs to the class of carboxylic acids . It has a molecular formula of C13H11NO3 and a molecular weight of 229.234 .


Molecular Structure Analysis

The InChI code for “6-(3-Methoxyphenyl)nicotinic acid” is 1S/C13H11NO3/c1-17-11-4-2-3-9 (7-11)12-6-5-10 (8-14-12)13 (15)16/h2-8H,1H3, (H,15,16) . This indicates the presence of a methoxyphenyl group attached to the 6th position of the nicotinic acid molecule.


Physical And Chemical Properties Analysis

“6-(3-Methoxyphenyl)nicotinic acid” is a white to yellow solid . It has a molecular weight of 229.24 and a molecular formula of C13H11NO3 .

Scientific Research Applications

Antineoplastic Activities

6-(3-Methoxyphenyl)nicotinic acid, along with other 6-substituted nicotinic acids, has been explored for its antineoplastic activities. A study by Ross (1967) investigated the synthesis of various 6-substituted nicotinic acids, including the 6-methoxy derivative. These compounds were evaluated for their efficacy against rat carcinoma and mouse lymphoid leukemia, with some showing moderate activity against leukemia (Ross, 1967).

Vasorelaxation and Antioxidation Properties

A 2010 study by Prachayasittikul et al. explored the structure-activity relationships of thionicotinic acid derivatives, including their vasorelaxant and antioxidative properties. This research revealed that these compounds, closely related to nicotinic acid derivatives, exhibit potential as novel vasorelaxants and antioxidants, suggesting their therapeutic potential (Prachayasittikul et al., 2010).

Anti-inflammatory and Analgesic Activities

Navidpour et al. (2014) synthesized a series of 2-(3-chloroanilino)nicotinic acid hydrazides, closely related to 6-(3-Methoxyphenyl)nicotinic acid, and evaluated their anti-inflammatory and analgesic activities. Many of these compounds displayed significant anti-inflammatory and analgesic effects, indicating the potential of 6-substituted nicotinic acids in treating inflammation and pain (Navidpour et al., 2014).

Inhibition of Carbonic Anhydrase III

Mohammad et al. (2017) studied the activity of 6-substituted nicotinic acid analogs against carbonic anhydrase III, a target for dyslipidemia and cancer management. The study found that these analogs, including compounds similar to 6-(3-Methoxyphenyl)nicotinic acid, can effectively inhibit carbonic anhydrase III, suggesting their utility in treating related disorders (Mohammad et al., 2017).

Herbicidal Activity

Yu et al. (2021) synthesized and studied a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid for their herbicidal activity. Some of these compounds exhibited potent herbicidal activity, suggesting the potential agricultural applications of 6-substituted nicotinic acid derivatives (Yu et al., 2021).

Enzymatic Conversion and Industrial Applications

Kumar et al. (2008) investigated the enzymatic conversion of nicotinic acid to 6-hydroxynicotinic acid, a process relevant to the production and application of 6-substituted nicotinic acids in various industries. This study aimed to intensify the recovery of nicotinic acid, highlighting its industrial significance (Kumar et al., 2008).

properties

IUPAC Name

6-(3-methoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)12-6-5-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCPEUZGVSCIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647027
Record name 6-(3-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Methoxyphenyl)nicotinic acid

CAS RN

887976-16-1
Record name 6-(3-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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